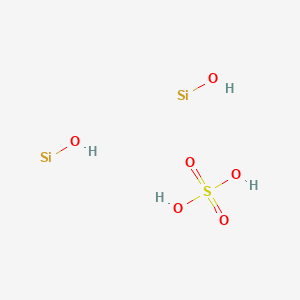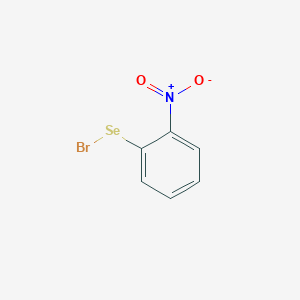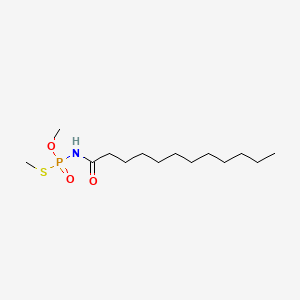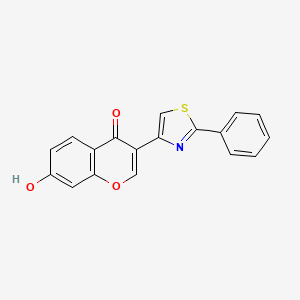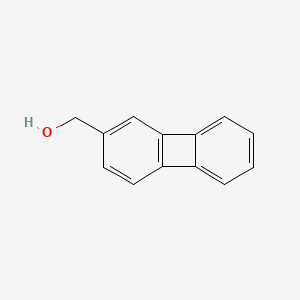
2-Biphenylenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Biphenylenemethanol is an organic compound characterized by the presence of a biphenyl group attached to a methanol moiety. This compound is part of the broader class of alcohols and is known for its unique structural properties, which contribute to its diverse chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylenemethanol typically involves the Grignard reaction, where biphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol. The reaction conditions often include the use of anhydrous ether as a solvent and a controlled temperature environment to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of biphenylcarboxaldehyde in the presence of a suitable catalyst like palladium on carbon. This method offers high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Biphenylenemethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form biphenylcarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into biphenylmethane using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to products like nitro or halogenated biphenyl derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylmethane.
Substitution: Nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Biphenylenemethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Biphenylenemethanol involves its interaction with specific molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds with various biological molecules, influencing their structure and function. The biphenyl moiety allows for interactions with hydrophobic regions of proteins and enzymes, potentially altering their activity .
Comparación Con Compuestos Similares
Biphenylmethanol: Similar structure but lacks the additional phenyl ring.
Phenylmethanol (Benzyl Alcohol): Contains only one phenyl ring attached to the methanol group.
2-Methyl-3-biphenylmethanol: A methyl-substituted derivative with slightly different chemical properties
Uniqueness: 2-Biphenylenemethanol stands out due to its biphenyl structure, which provides unique steric and electronic properties. This makes it more versatile in chemical reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
57244-42-5 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
biphenylen-2-ylmethanol |
InChI |
InChI=1S/C13H10O/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7,14H,8H2 |
Clave InChI |
SLSLGHSSTDXTNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)
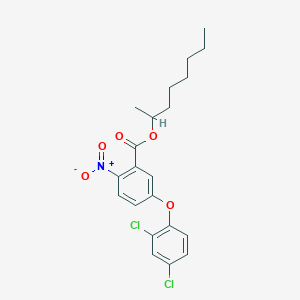

![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
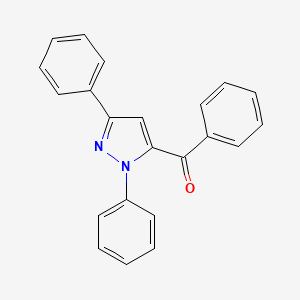
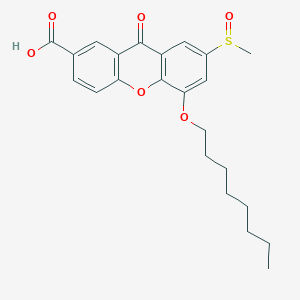
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
